molecular formula C14H18INO B411036 N-cycloheptyl-3-iodobenzamide

N-cycloheptyl-3-iodobenzamide

Cat. No.: B411036
M. Wt: 343.2g/mol
InChI Key: BJWHVVMCQUZAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptyl-3-iodobenzamide is a chemical compound of significant interest in specialized research and development, particularly in the fields of medicinal chemistry and diagnostics. While specific studies on this exact compound are limited, its structure is closely related to other N-cycloheptyl iodobenzamide derivatives, which are utilized as key organic building blocks in the synthesis of more complex molecules . The inclusion of a cycloheptyl group is a recognized strategy in drug design to increase the lipophilicity of a molecule, which can enhance its ability to pass through cell membranes . Furthermore, the iodine atom on the benzamide ring makes this compound a potential candidate for use in diagnostic imaging or as a precursor for radiolabeling, similar to other iodobenzamide compounds used as radioactive tracers . Researchers value this compound for its potential in creating novel antimicrobial agents and for targeted cancer research, given the demonstrated affinity of iodobenzamide derivatives for specific cellular targets like melanin . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18INO

Molecular Weight

343.2g/mol

IUPAC Name

N-cycloheptyl-3-iodobenzamide

InChI

InChI=1S/C14H18INO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17)

InChI Key

BJWHVVMCQUZAKH-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Cycloheptyl 3 Iodobenzamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N-cycloheptyl-3-iodobenzamide identifies the most logical disconnection at the amide C-N bond. This bond is reliably formed through nucleophilic acyl substitution. This disconnection reveals two primary precursors: an acyl component derived from 3-iodobenzoic acid and an amine component, cycloheptylamine (B1194755).

Key Precursors:

3-Iodobenzoic acid: This serves as the foundational building block, providing the iodinated benzoyl moiety. It can be used directly or converted into a more reactive acylating agent.

Cycloheptylamine: This primary amine acts as the nucleophile, attacking the activated carboxyl group to form the target amide. nih.govnist.gov

The forward synthesis, therefore, involves the coupling of these two precursors. The primary strategic decision lies in the method used to activate the carboxylic acid group of 3-iodobenzoic acid to facilitate the amidation reaction.

Classical Amidation Reactions and Optimization Parameters

Classical amidation reactions are well-established methods for forming amide bonds and typically involve the activation of a carboxylic acid to enhance its reactivity toward an amine nucleophile.

One of the most traditional and effective methods for amidation is the acyl halide route. In this approach, 3-iodobenzoic acid is first converted to a more reactive acyl halide, typically 3-iodobenzoyl chloride. This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-iodobenzoyl chloride is a potent electrophile that reacts readily with cycloheptylamine.

The reaction is generally performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netyoutube.com The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. nih.govrsc.org

Table 1: Optimization Parameters for the Acyl Halide Route

Parameter Options Considerations
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether Must be aprotic and capable of dissolving reactants. DCM is common due to its inertness.
Base Triethylamine (B128534) (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) A non-nucleophilic organic base is preferred to prevent competition with cycloheptylamine. An excess is often used to drive the reaction to completion.
Temperature 0 °C to room temperature The reaction is typically exothermic. Initial addition of the acyl chloride at 0 °C is common to control the reaction rate and prevent side reactions, followed by warming to room temperature.

| Purity of Acyl Chloride | High purity required | Impurities in the acyl chloride, such as residual thionyl chloride or the starting carboxylic acid, can lead to side products and lower yields. |

Modern synthetic chemistry often favors direct amidation methods that avoid the isolation of harsh intermediates like acyl chlorides. These strategies rely on in-situ activation of the carboxylic acid.

Boron-Based Reagents (e.g., B(OCH₂CF₃)₃): Tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, has emerged as a highly effective reagent for direct amidation. organic-chemistry.orgacs.org It facilitates the condensation of carboxylic acids and amines under mild conditions. ucl.ac.ukresearchgate.net The reaction can often be carried out with equimolar amounts of the acid and amine in a solvent like acetonitrile (B52724). acs.org A key advantage is the simplified workup; in many cases, the product can be purified by simple filtration, avoiding aqueous workups or chromatography. organic-chemistry.orgucl.ac.uk This method shows broad substrate compatibility and is known for low levels of racemization when used with chiral substrates. researchgate.net

Other Coupling Reagents: A vast array of coupling reagents can be used to activate carboxylic acids. These include carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium salts (e.g., HATU). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or other activated intermediate, which is then readily attacked by the amine.

Role of m-Chloroperoxybenzoic Acid (m-CPBA): While a versatile reagent, m-CPBA is primarily an oxidant and is not typically used for the direct activation of carboxylic acids for amidation. wikipedia.orgchemicalbook.com Its applications include the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of nitrogen and sulfur-containing compounds. organic-chemistry.orgmasterorganicchemistry.com An indirect route to amides involves the m-CPBA oxidation of aldimines, which can be formed from aldehydes and amines. organic-chemistry.org This pathway is not a direct carboxylic acid activation strategy.

Table 2: Comparison of Carboxylic Acid Activation Strategies

Activation Method Key Reagent(s) Typical Conditions Advantages Disadvantages
Acyl Halide SOCl₂, (COCl)₂ Aprotic solvent, base (e.g., TEA) High reactivity, reliable, cost-effective reagents. Requires a separate activation step; generates stoichiometric acidic waste (HCl).
Borate Ester B(OCH₂CF₃)₃ MeCN, 50-80 °C Mild conditions, direct one-pot reaction, simplified purification, low waste. organic-chemistry.orgnih.gov Reagent is more expensive than traditional chlorinating agents.

| Carbodiimide Coupling | EDC, DCC | Aprotic solvent (DCM, DMF) | Mild conditions, widely applicable. | Generates stoichiometric urea (B33335) byproduct which can be difficult to remove; potential for side reactions. |

Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be evaluated using the principles of green chemistry to identify more sustainable and efficient routes. researchgate.net

Atom Economy: Direct catalytic amidation methods offer superior atom economy compared to routes involving stoichiometric activating agents or the acyl halide pathway. semanticscholar.org In the ideal catalytic scenario, the only byproduct is water. In contrast, using a coupling reagent like EDC generates a urea byproduct, and the acyl halide route produces salt waste from the neutralization of HCl.

Use of Less Hazardous Reagents: Moving away from corrosive and hazardous reagents like thionyl chloride or oxalyl chloride is a key green objective. Direct amidation using catalysts like boric acid or borate esters is preferable. nih.govresearchgate.net

Catalysis: The development of catalytic direct amidation is a primary goal. Boronic acids and other boron-based compounds can act as catalysts, promoting the reaction and reducing the need for stoichiometric activators. nih.govresearchgate.net This minimizes waste generation, aligning with the principles of catalysis and waste prevention. nih.gov

Solvent Selection: The choice of solvent has a significant environmental impact. While chlorinated solvents like DCM are effective, greener alternatives such as tert-butyl acetate (B1210297) or 2-methyl-THF are increasingly preferred. nih.gov Solvent-free reaction conditions represent an ideal but often challenging goal. researchgate.net

| Catalytic Direct Amidation | Excellent | Low (water is the only byproduct) | Low (uses mild catalysts) | High |

Catalytic Systems in this compound Synthesis

Catalysis can be applied to both the formation of the amide bond and the synthesis of the 3-iodobenzoic acid precursor.

Catalysis for Amide Bond Formation: As discussed under Green Chemistry, boron-based catalysts are effective for the direct amidation of carboxylic acids and amines. Simple boric acid can catalyze the reaction, typically at higher temperatures with water removal. More sophisticated catalysts like ortho-iodoarylboronic acids have also been developed, which can promote amidation at room temperature. acs.org

Catalysis for Aryl Iodide Synthesis: The synthesis of the 3-iodobenzoic acid precursor can be achieved through various catalytic cross-coupling reactions.

Halogen Exchange (Finkelstein Reaction): A copper-catalyzed Finkelstein reaction can convert 3-bromobenzoic acid to 3-iodobenzoic acid. This is a powerful method for introducing iodine into an aromatic ring. acs.org

Sandmeyer-type Reactions: While classical Sandmeyer reactions are stoichiometric, modern variations can utilize catalytic amounts of copper salts. Starting from 3-aminobenzoic acid, a diazotization followed by a copper-catalyzed reaction with an iodide source can yield the desired product.

C-H Activation: Direct C-H iodination is an attractive route. While many systems favor ortho-iodination, research into developing catalysts with different regioselectivities is ongoing. acs.org Iron(III)-catalyzed methods have been developed for the regioselective iodination of activated arenes using N-iodosuccinimide (NIS). acs.org

Table 4: Catalytic Systems for Aryl Iodide Precursor Synthesis

Reaction Type Catalyst System Substrate Key Features
Halogen Exchange CuI / Diamine ligand 3-Bromobenzoic acid Tolerates a wide range of functional groups; mild reaction conditions. acs.org
C-H Iodination Ir(III) complex Benzoic acid High efficiency for ortho-iodination; mild conditions. acs.org Not suitable for meta-selectivity.
Electrophilic Iodination Fe(III) salts Activated Arenes Uses inexpensive iron catalyst; mild conditions with N-iodosuccinimide (NIS). acs.org

| Decarboxylative Iodination | Transition-metal-free (I₂) | Benzoic acids | Low-cost, scalable method using elemental iodine. acs.org |

The synthesis of this compound can be logically approached through the formation of an amide bond between a 3-iodobenzoyl derivative and cycloheptylamine. The most common and direct method involves the acylation of cycloheptylamine with a reactive form of 3-iodobenzoic acid.

A primary and well-established route involves the conversion of 3-iodobenzoic acid to its more reactive acid chloride derivative, 3-iodobenzoyl chloride. This is typically achieved by treating 3-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-iodobenzoyl chloride is then reacted with cycloheptylamine in the presence of a base to yield this compound. The base, often a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid byproduct of the reaction.

Reaction Scheme:

Activation of 3-iodobenzoic acid: 3-I-C₆H₄COOH + SOCl₂ → 3-I-C₆H₄COCl + SO₂ + HCl

Amide formation: 3-I-C₆H₄COCl + C₇H₁₃NH₂ + (C₂H₅)₃N → 3-I-C₆H₄CONHC₇H₁₃ + (C₂H₅)₃N·HCl

An alternative approach bypasses the need for an acid chloride by employing peptide coupling reagents. These reagents activate the carboxylic acid group of 3-iodobenzoic acid in situ, facilitating its reaction with cycloheptylamine. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Method Reagents Advantages Disadvantages
Acid Chloride3-iodobenzoic acid, thionyl chloride, cycloheptylamine, triethylamineHigh reactivity, generally good yieldsHarsh reagents, potential for side reactions
Peptide Coupling3-iodobenzoic acid, cycloheptylamine, EDC, HOBtMilder reaction conditions, fewer side productsHigher cost of reagents, more complex purification

Impurity Profiling from a Synthetic Byproduct Perspective

The impurity profile of this compound is intrinsically linked to the chosen synthetic route. A thorough understanding of potential impurities is crucial for ensuring the final product's purity.

Potential Impurities from the Acid Chloride Route:

Unreacted Starting Materials: Residual 3-iodobenzoic acid and cycloheptylamine may be present if the reaction does not go to completion.

Hydrolysis Product: 3-iodobenzoyl chloride is susceptible to hydrolysis, which would regenerate 3-iodobenzoic acid.

Diacylation Product: Although sterically hindered, the formation of a diacylated amine is a theoretical possibility.

Residual Solvents and Reagents: Traces of the solvent (e.g., dichloromethane, tetrahydrofuran) and the base (e.g., triethylamine) may remain.

Potential Impurities from the Peptide Coupling Route:

Unreacted Starting Materials: As with the acid chloride route, unreacted 3-iodobenzoic acid and cycloheptylamine can be impurities.

Coupling Agent Byproducts: Dicyclohexylurea (DCU) is a common byproduct when using DCC, which can be challenging to remove. The byproducts of EDC are generally more water-soluble, simplifying purification.

Side-Reaction Products: Racemization or other side reactions involving the activated carboxylic acid are possible, though less common for simple benzoic acids.

An illustrative table of potential impurities is provided below:

Impurity Source Potential Impact
3-iodobenzoic acidIncomplete reaction/hydrolysisMay affect downstream applications
CycloheptylamineIncomplete reactionCan be a reactive impurity
Dicyclohexylurea (DCU)Byproduct of DCC couplingCan complicate purification
Triethylamine hydrochlorideByproduct of acid chloride routeTypically removed by aqueous workup

Novel Synthetic Route Development and Efficiency Assessments

While the aforementioned methods are robust, the development of more efficient and environmentally benign synthetic routes is an ongoing area of chemical research.

One potential novel approach could involve a one-pot synthesis that combines the iodination of a benzamide (B126) precursor with the amide formation step. For instance, starting with N-cycloheptylbenzamide, a regioselective iodination could be explored. However, controlling the position of iodination on the benzene (B151609) ring could be challenging and may lead to a mixture of isomers.

Another avenue for innovation lies in the use of catalytic methods for amide bond formation. Instead of stoichiometric coupling reagents, catalytic amounts of a transition metal complex could be used to facilitate the reaction between 3-iodobenzoic acid and cycloheptylamine. This approach would reduce waste and potentially offer a more atom-economical synthesis.

Efficiency Assessment Parameters:

The efficiency of any synthetic route for this compound would be evaluated based on several key metrics:

Yield: The amount of desired product obtained relative to the theoretical maximum.

Purity: The percentage of the final product that is the desired compound.

Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the product.

Process Mass Intensity (PMI): The total mass used in a process divided by the mass of the product.

A comparative assessment of a traditional versus a hypothetical novel route is presented below:

Metric Traditional Acid Chloride Route Hypothetical Catalytic Route
Yield Typically high (80-95%)Potentially high, optimization required
Atom Economy ModerateHigher
E-Factor Higher (more waste)Lower (less waste)
Reagent Stoichiometry StoichiometricCatalytic
Overall Efficiency GoodPotentially Excellent

Further research into these novel synthetic strategies could lead to more sustainable and cost-effective methods for the production of this compound.

Advanced Spectroscopic and Structural Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific compound this compound is not publicly available. To construct a scientifically accurate article as per the requested detailed outline, specific research findings including NMR chemical shifts, coupling constants, 2D NMR correlations, mass spectrometry fragmentation patterns, and vibrational spectroscopy frequencies are required.

Without access to primary research data from the synthesis and analysis of this compound, generating the requested in-depth article with data tables and detailed findings would necessitate speculation, which would compromise the scientific accuracy and integrity of the content.

General principles and data for analogous compounds, such as other N-substituted iodobenzamides, are available. semanticscholar.orgacs.orgnih.gov For instance, studies on related structures provide insights into typical chemical shifts for protons and carbons in the iodobenzoyl and N-alkyl moieties. semanticscholar.orgnih.gov Similarly, the fundamental principles of mass spectrometry can predict likely fragmentation pathways, such as cleavage of the amide bond and loss of the cycloalkyl group. arizona.eduneu.edu.trlibretexts.org However, applying this general knowledge to create specific, quantitative data for this compound would be inappropriate and scientifically unsound.

Therefore, the article focusing solely on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary empirical data.

Advanced Spectroscopic and Structural Elucidation of N Cycloheptyl 3 Iodobenzamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment

Specific Band Assignment and Conformational Insights

While a dedicated, complete vibrational analysis for N-cycloheptyl-3-iodobenzamide is not extensively published, its infrared (IR) and Raman spectra can be reliably predicted through comparison with related N-substituted and halogenated benzamides. nih.govniscair.res.in The key vibrational modes provide insight into the molecular structure and bonding environment.

The most characteristic vibrations are associated with the amide linkage, the aromatic ring, and the cycloheptyl group. The N-H stretching vibration (νN-H) is expected to appear as a strong band in the IR spectrum, typically in the range of 3400-3300 cm⁻¹. niscair.res.in Its precise position is sensitive to hydrogen bonding, shifting to lower wavenumbers in the solid state compared to a dilute solution. The Amide I band, which is primarily due to the C=O stretching vibration (νC=O), is another intense and characteristic absorption, anticipated between 1630 and 1680 cm⁻¹. niscair.res.inmdpi.com The position of this band can also be influenced by intermolecular hydrogen bonding.

The Amide II band, a mixed vibration involving N-H in-plane bending and C-N stretching, is expected around 1520-1550 cm⁻¹. The C-N stretching vibration of the amide group typically appears in the 1320-1300 cm⁻¹ region. niscair.res.in Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C in-plane stretching vibrations of the benzene (B151609) ring will produce bands in the 1600-1450 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

The cycloheptyl group introduces a series of bands corresponding to C-H stretching (symmetric and asymmetric) just below 3000 cm⁻¹ (approx. 2920 cm⁻¹ and 2850 cm⁻¹) and various C-H bending and CH₂ rocking/twisting modes in the 1465-720 cm⁻¹ region. The conformational flexibility of the seven-membered ring may lead to broader or more complex spectral features in these regions compared to smaller, more rigid cycloalkyl groups.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
N-H Stretch 3400 - 3300 Medium-Strong Position is highly sensitive to hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000 Weak-Medium
Aliphatic C-H Stretch 2950 - 2850 Strong From the cycloheptyl group.
Amide I (C=O Stretch) 1680 - 1630 Very Strong A key identifier for the amide group. niscair.res.inmdpi.com
Aromatic C=C Stretch 1600 - 1450 Medium-Variable Multiple bands are expected.
Amide II (N-H Bend + C-N Stretch) 1550 - 1520 Strong
Cycloheptyl CH₂ Bend ~1465 Medium
C-I Stretch 600 - 500 Medium-Strong
N-H Out-of-plane Bend ~750 Medium-Broad

X-ray Crystallography and Solid-State Structural Analysis (if applicable to related iodobenzamides)

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, extensive studies on related benzamides, including halogenated derivatives, allow for a robust prediction of its solid-state structure. iucr.orgresearchgate.netnih.gov X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

For substituted benzamides, the crystal packing is typically dominated by strong intermolecular N-H···O hydrogen bonds. iucr.orgnih.gov In the case of this compound, it is highly probable that molecules would form centrosymmetric dimers or one-dimensional tapes through these interactions.

Crystal Packing and Intermolecular Interactions

The supramolecular assembly of this compound in the solid state is expected to be governed by a hierarchy of intermolecular forces.

N-H···O Hydrogen Bonding: This is the strongest and most directional interaction. It is anticipated that the amide groups of two molecules will interact to form a cyclic R²₂(8) supramolecular synthon, a common motif in benzamide (B126) crystal structures. nih.gov This would arrange the molecules into centrosymmetric dimers. Alternatively, catemeric C(4) chains could form, leading to infinite tapes. nih.gov

Halogen Bonding: The iodine atom, being a heavy halogen, is a potent halogen bond donor. Its position on the aromatic ring makes it available to interact with an electron donor on an adjacent molecule. The most likely acceptor is the carbonyl oxygen, leading to C-I···O interactions that can link the primary hydrogen-bonded motifs into a more complex 3D architecture. iucr.org

π-Stacking: The iodobenzoyl rings may engage in π-π stacking interactions, although these might be offset due to the steric bulk of the cycloheptyl group and the electronic influence of the iodine atom.

Van der Waals Forces: The large, flexible cycloheptyl group will contribute significantly to the crystal packing through numerous van der Waals contacts, filling space between the more polar, interacting benzamide cores.

The final crystal structure will represent a balance between optimizing the strong, directional hydrogen and halogen bonds and achieving efficient packing of the bulky, non-polar cycloheptyl moieties.

Table 2: Likely Intermolecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Typical Geometry/Effect Reference
Hydrogen Bond N-H C=O Forms R²₂(8) dimers or C(4) chains. iucr.orgnih.gov
Halogen Bond C-I C=O or π-system Directional interaction linking primary motifs. iucr.orgnih.gov
π-π Stacking Iodobenzoyl Ring Iodobenzoyl Ring Contributes to packing energy. nih.gov
van der Waals Cycloheptyl C-H Various Space-filling, contributes to lattice stability.

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a very common phenomenon in molecular solids, particularly in amides. researchgate.netresearchgate.net Benzamide itself is known to have at least four polymorphs. researchgate.netnih.gov The existence of different polymorphs arises from the possibility of forming different networks of intermolecular interactions (e.g., different hydrogen-bonding patterns) or different molecular conformations that have similar lattice energies.

For this compound, the likelihood of polymorphism is high. This is due to two main factors:

Multiple Interaction Sites: The molecule possesses strong hydrogen bond donors/acceptors, a halogen bond donor, and an aromatic ring capable of π-stacking. The subtle competition between these interactions can lead to different packing arrangements. iucr.org

Conformational Flexibility: The cycloheptyl ring is conformationally flexible, able to adopt several low-energy conformations (e.g., chair, boat). It is possible that different polymorphs could "trap" different conformers of the cycloheptyl ring within the crystal lattice.

The study of polymorphism in related systems has shown that even minor changes in substitution can suppress or induce disorder and favor different packing motifs. nih.govacs.org Therefore, it is reasonable to expect that this compound could exhibit multiple polymorphic forms, each with distinct physical properties, accessible under different crystallization conditions.

Chiroptical Spectroscopy (if applicable to chiral analogues or derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential interaction of a chiral molecule with left versus right circularly polarized light. saschirality.org These methods are exceptionally powerful for determining the absolute configuration and solution-state conformation of chiral molecules. mdpi.comnih.gov

This compound itself is an achiral molecule. However, chiroptical spectroscopy would become a critical analytical tool for any of its chiral analogues. A chiral derivative could be synthesized, for instance, by introducing a stereocenter into the cycloheptyl ring (e.g., using a chiral cycloheptylamine (B1194755) as a starting material) or by creating a situation of atropisomerism through bulky substitution that hinders free rotation around a single bond (though less likely in this specific scaffold).

For such a chiral analogue, the ECD spectrum would reveal information about the electronic transitions associated with the benzamide chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. acs.org Theoretical calculations (e.g., Time-Dependent Density Functional Theory) could be used to predict the ECD spectrum for a given enantiomer, and comparison with the experimental spectrum would allow for an unambiguous assignment of its absolute configuration. nih.gov Analysis of the CD spectra of related chiral benzamides has shown that the spectral signs can be directly related to the helicity of the skewed benzamide chromophore. nih.gov

Theoretical and Computational Chemistry Studies of N Cycloheptyl 3 Iodobenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the fundamental properties of a molecule. acs.org These calculations allow for the precise determination of electronic structure, molecular geometry, and spectroscopic features.

The electronic structure of N-cycloheptyl-3-iodobenzamide can be elucidated using DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p). researchgate.netuni-konstanz.de This analysis focuses on the distribution of electrons within the molecule and the characteristics of its molecular orbitals, especially the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich iodobenzamide ring, while the LUMO is distributed across the aromatic system. The hypervalent nature of the iodine atom can also influence the molecular orbitals. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data representative of typical DFT calculation results.

ParameterEnergy (eV)Description
HOMO Energy-6.25Indicates electron-donating capability, primarily from the iodophenyl group.
LUMO Energy-1.10Indicates electron-accepting capability, associated with the benzamide (B126) system.
HOMO-LUMO Gap5.15Reflects the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. wolfram.comnih.gov The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), typically around electronegative atoms like oxygen, while blue signifies electron-deficient areas (positive potential), such as around acidic protons. researchgate.net

For this compound, the MEP map would reveal a significant negative potential around the carbonyl oxygen of the amide group, making it a likely site for electrophilic attack and hydrogen bond acceptance. Conversely, the amide hydrogen (N-H) would exhibit a positive potential, identifying it as a hydrogen bond donor site. mdpi.com The iodine atom's region would also show complex electrostatic features due to its size and polarizability.

Table 2: Predicted Reactive Sites from Molecular Electrostatic Potential Map This table outlines expected reactive sites based on general principles of MEP analysis.

Region of MoleculePredicted Electrostatic PotentialImplication for Reactivity
Carbonyl Oxygen (C=O)Highly Negative (Red)Site for electrophilic attack; hydrogen bond acceptor.
Amide Hydrogen (N-H)Highly Positive (Blue)Site for nucleophilic attack; hydrogen bond donor.
Aromatic RingVaried PotentialSusceptible to various intermolecular interactions.
Iodine AtomModerately Negative/NeutralCan participate in halogen bonding.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT methods are instrumental in assigning and interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This spectrum, when compared with experimental data, allows for a detailed assignment of specific vibrational bands to the corresponding functional groups and molecular motions.

Key vibrational modes for this compound include the N-H stretching, C=O stretching of the amide group, C-N stretching, aromatic C-H stretching, and the C-I stretching frequency. The correlation between calculated and observed frequencies provides confidence in the optimized molecular geometry. acs.org

Table 3: Correlation of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) This table shows representative vibrational frequencies for the key functional groups.

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch33203300 - 3500
Aromatic C-H Stretch30753000 - 3100
Aliphatic C-H Stretch29302850 - 2960
C=O Stretch (Amide I)16451630 - 1680
N-H Bend (Amide II)15401510 - 1570
C-I Stretch530500 - 600

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing a detailed picture of its conformational flexibility and dynamics. researchgate.netgoogle.com These simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves and changes shape over time.

This compound possesses significant conformational flexibility due to several rotatable bonds and the non-planar cycloheptyl ring. The primary sources of flexibility are the rotation around the amide C-N bond and the N-C bond connecting the amide to the cycloheptyl ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov The large cycloheptyl group can adopt several conformations, such as the chair and boat forms, which further complicates the conformational landscape. The interaction between the cycloheptyl ring and the benzamide moiety can lead to specific preferred orientations that minimize steric hindrance.

Table 4: Key Dihedral Angles and Rotational Barriers This table presents hypothetical data for the primary rotational dynamics of the molecule.

Dihedral AngleDescriptionEstimated Rotational Barrier (kcal/mol)
C(ar)-C(O)-N-C(cy)Rotation around the amide bond15 - 20
C(O)-N-C(cy)-C(cy)Rotation of the cycloheptyl group5 - 8
Ring PuckeringInterconversion of cycloheptyl conformers2 - 5

Solvent Effects on Molecular Conformation

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. researchgate.net MD simulations can incorporate solvent effects either explicitly (by including individual solvent molecules) or implicitly (using a continuum model). google.com In a polar solvent like water or methanol, conformations with a larger molecular dipole moment may be stabilized through favorable dipole-dipole interactions. Conversely, in a non-polar solvent like hexane, intramolecular interactions and steric effects become more dominant in determining the preferred conformation. Simulations can quantify how the presence and type of solvent shift the equilibrium between different conformers, which is critical for understanding the molecule's behavior in a biological or chemical environment.

Docking Studies with Hypothetical (Non-Clinical) Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scialert.netmdpi.com These studies are fundamental in predicting the interaction between a ligand, such as this compound, and a receptor's binding site.

In silico docking simulations can predict the binding mode and affinity of this compound with various hypothetical protein targets. The predicted interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The benzamide core is a common motif in many biologically active molecules, and its interactions have been studied computationally. scialert.net

The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The iodinated phenyl ring can participate in halogen bonding and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.com The cycloheptyl group, being bulky and hydrophobic, is likely to engage in van der Waals interactions and occupy a hydrophobic pocket within a receptor binding site.

A hypothetical ligand-receptor interaction profile for this compound, based on common interactions for benzamide derivatives, is presented below.

Table 1: Predicted Ligand-Receptor Interactions for this compound with a Hypothetical Protein Target

Interacting Residue (Hypothetical) Interaction Type Predicted Distance (Å)
ASP 185 Hydrogen Bond (with amide N-H) 2.9
GLN 120 Hydrogen Bond (with carbonyl O) 3.1
PHE 250 π-π Stacking (with phenyl ring) 3.5
TYR 248 Halogen Bond (with iodine) 3.2
LEU 85 Hydrophobic (with cycloheptyl) 3.8
ILE 100 Hydrophobic (with cycloheptyl) 4.0

This data is purely hypothetical and generated for illustrative purposes based on computational studies of similar molecules.

The characterization of a hypothetical binding site for this compound would involve identifying the key amino acid residues that form the binding pocket and contribute to the stability of the ligand-receptor complex. mdpi.com Based on the predicted interactions, a plausible binding site would feature a combination of polar and non-polar residues.

The binding pocket would likely possess a hydrogen-bonding region, accommodating the amide group, with residues such as aspartate or glutamine. An aromatic region, composed of residues like phenylalanine or tyrosine, would interact with the iodinated phenyl ring. A significant hydrophobic cavity would be necessary to accommodate the large and flexible cycloheptyl group, with residues such as leucine, isoleucine, and valine contributing to this pocket. The presence of an iodine atom also suggests the possibility of interaction with electron-rich atoms, a feature that can be specific to certain binding sites.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, characterizing transition states, and determining the energy profiles of chemical reactions. rsc.orgnih.gov For this compound, a key reaction to study computationally would be its formation from 3-iodobenzoyl chloride and cycloheptylamine (B1194755).

The formation of the amide bond is proposed to proceed through a nucleophilic acyl substitution mechanism. Computationally, this would involve locating the transition state (TS) for the key steps. A plausible mechanism involves the nucleophilic attack of the nitrogen atom of cycloheptylamine on the carbonyl carbon of 3-iodobenzoyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion forms the final product.

The rate-determining step is often the formation of the tetrahedral intermediate. acs.org The transition state for this step would be characterized by the partial formation of the N-C bond and the partial breaking of the C=O double bond. The geometry of this transition state would show the nitrogen atom approaching the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle), and the carbonyl carbon would exhibit a geometry intermediate between trigonal planar and tetrahedral. The presence of a single imaginary frequency in the vibrational analysis of the computed structure confirms it as a true transition state. researchgate.net

The energy profile of the reaction provides a quantitative description of the energy changes that occur as the reactants are converted into products. wikipedia.org A hypothetical energy profile for the formation of this compound can be calculated using DFT methods. This involves calculating the relative free energies of the reactants, intermediates, transition states, and products. nih.gov

Table 2: Hypothetical Energy Profile for the Formation of this compound

Species Description Relative Free Energy (kcal/mol)
Reactants 3-iodobenzoyl chloride + cycloheptylamine 0.0
TS1 Transition state for N-C bond formation +15.5
Intermediate Tetrahedral intermediate +2.5
TS2 Transition state for Cl- elimination +8.0

This data is purely hypothetical and generated for illustrative purposes based on computational studies of similar amide formation reactions. researchgate.netnih.gov The activation energy for the reaction would be the energy difference between the reactants and the highest energy transition state (TS1 in this hypothetical case).

Reactivity, Derivatization, and Analog Synthesis of N Cycloheptyl 3 Iodobenzamide

Modifications at the Benzamide (B126) Core

The benzamide core of N-cycloheptyl-3-iodobenzamide, featuring an iodine substituent, is primed for a range of transformations that allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as further functionalization of the aromatic ring.

Aryl Halogen Exchange Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings)

The iodine atom at the C-3 position of the benzamide ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating molecular complexity from the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or its ester. mdpi.comlibretexts.org The general conditions involve a palladium catalyst, a base, and a suitable solvent. libretexts.orgnih.gov For a substrate like this compound, a typical reaction would involve its treatment with an aryl or vinyl boronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water. nih.govsnnu.edu.cn The reaction is generally tolerant of the amide functionality. acs.org The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the benzamide ring. snnu.edu.cn

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / XPhos K₃PO₄ Dioxane / H₂O 60-100 Good to Excellent nih.gov
Pd(PPh₃)₄ Na₂CO₃ Toluene / EtOH / H₂O 80 High libretexts.org
PdCl₂(dppf) K₂CO₃ DMF 90 Good snnu.edu.cn

(Note: This table represents general conditions for aryl iodides and may be adapted for this compound.)

Heck Reaction: The Heck reaction facilitates the substitution of the iodine atom with an alkene, leading to the formation of a new carbon-carbon double bond. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a base (often an amine like triethylamine), and is carried out at elevated temperatures. organic-chemistry.orgmdpi.com The reaction of this compound with various alkenes, such as acrylates or styrenes, would yield 3-alkenyl-N-cycloheptylbenzamides. nih.govbeilstein-journals.org The choice of catalyst, ligand, and reaction conditions can influence the efficiency and stereoselectivity of the product. organic-chemistry.org

Table 2: General Conditions for Heck Reaction of Aryl Iodides

Catalyst Base Solvent Temperature (°C) Key Feature Reference
Pd(OAc)₂ / PPh₃ Et₃N DMF or Acetonitrile (B52724) 100-120 Standard conditions wikipedia.org
PdCl₂ KOAc Methanol 120 Original Mizoroki conditions wikipedia.org
Pd(OAc)₂ in ionic liquid Organic Base Ionic Liquid/Water Room Temp to 110 Phosphine-free, reusable catalyst wikipedia.org

(Note: This table represents general conditions for aryl iodides and may be adapted for this compound.)

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety at the site of the iodine atom by reacting the aryl iodide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org The Sonogashira coupling of this compound would provide access to a variety of 3-alkynyl-N-cycloheptylbenzamide derivatives. rsc.orgacs.org These products can serve as versatile intermediates for further transformations.

Table 3: Common Conditions for Sonogashira Coupling of Aryl Iodides

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
PdCl₂(PPh₃)₂ / CuI Et₃N or Piperidine THF or DMF Room Temp to 60 Classical conditions wikipedia.orglibretexts.org
Pd₂(dba)₃ / Ligand Cs₂CO₃ Toluene Room Temp Copper-free organic-chemistry.org
Pd(II)@MOF / CuI Et₃N DMF 80 Heterogeneous catalyst rsc.org

(Note: This table represents general conditions for aryl iodides and may be adapted for this compound.)

Electrophilic Aromatic Substitution Studies on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the iodo group and the N-cycloheptylamido group.

The amide group (-CONH-cycloheptyl) is generally an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. youtube.com The lone pair on the nitrogen atom can be donated into the ring through resonance, stabilizing the intermediates formed during ortho and para attack. organicchemistrytutor.com The iodine atom is a deactivating but ortho-, para-directing substituent. youtube.com Its deactivating nature stems from its inductive electron-withdrawing effect, while its ortho-, para-directing influence is due to the ability of its lone pairs to participate in resonance stabilization of the arenium ion intermediate. youtube.com

In this compound, the two substituents have conflicting directing effects. The amide group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The iodine atom at position 3 directs to positions 2 and 4. Therefore, electrophilic substitution is most likely to occur at positions 2 and 4, which are activated by both substituents through resonance, and to a lesser extent at position 6. The precise ratio of isomers would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would be expected to yield a mixture of 2- and 4-substituted products.

Functionalization at Other Positions of the Benzene Ring

Beyond electrophilic substitution, other positions on the benzene ring can be functionalized through various strategies. For instance, if a second halogen is introduced onto the ring via electrophilic aromatic substitution, sequential cross-coupling reactions can be performed. Furthermore, directed ortho-metalation, where the amide group directs a strong base to deprotonate the ortho position (C-2 or C-6), could be a viable strategy. This would generate an organometallic intermediate that can then react with various electrophiles to introduce a new substituent. However, the presence of the iodine atom might interfere with this process.

Modifications at the Cycloheptyl Moiety

The cycloheptyl group of this compound is not merely a passive carrier but can be actively involved in chemical transformations to generate analogs with different properties.

Ring Functionalization and Stereoisomer Synthesis

The cycloheptyl ring can be functionalized through various reactions, including free-radical halogenation, oxidation, and C-H activation. rsc.orgrsc.orgbeilstein-journals.org For example, photoredox catalysis has been employed for the C(sp³)–H amination and alkenylation at the N-α position of N-alkyl benzamides. rsc.orgrsc.org Such methods could potentially be applied to introduce functional groups at the C-1 position of the cycloheptyl ring in this compound.

The synthesis of specific stereoisomers of functionalized cycloheptane (B1346806) derivatives is an active area of research. mdpi.comresearchgate.net Chiral auxiliaries or catalysts can be employed to achieve stereoselective functionalization of the cycloheptyl ring. mdpi.com For instance, asymmetric synthesis methodologies could be used to introduce substituents at specific positions on the ring with defined stereochemistry, leading to a library of stereochemically diverse analogs of this compound.

Cycloheptyl Ring Contraction/Expansion Reactions

Ring contraction and expansion reactions offer a pathway to modify the size of the cycloalkyl moiety, transforming the cycloheptyl group into smaller or larger rings. acs.orgetsu.edu Ring contraction of a seven-membered ring to a more stable six-membered ring can be driven by the formation of a more stable carbocation intermediate. etsu.edu For example, a functionalized cycloheptyl ring, such as a cycloheptanol (B1583049) derivative, could undergo an acid-catalyzed rearrangement to a cyclohexyl derivative.

Conversely, ring expansion reactions could be employed to convert the cycloheptyl ring into a cyclooctyl ring. While less common, certain rearrangement reactions, potentially involving the formation of a bicyclic intermediate, can lead to ring expansion. ugent.beacs.orgresearchgate.net These transformations would significantly alter the conformational properties of the N-alkyl substituent and could be used to explore the structure-activity relationships of this compound analogs.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Pd(PPh₃)₄
Pd(OAc)₂
XPhos
SPhos
K₃PO₄
Cs₂CO₃
PdCl₂(dppf)
K₂CO₃
Et₃N
PdCl₂
KOAc
Pd₂(dba)₃
PdCl₂(PPh₃)₂
CuI
3-alkenyl-N-cycloheptylbenzamides

Amide Bond Modifications and Isosteric Replacements

The amide bond in this compound is a key structural feature, but it can also be a liability in terms of metabolic stability. Modifications to this bond are often explored to enhance pharmacokinetic properties.

The reduction of the amide carbonyl group in this compound to an amine represents a significant structural modification, transforming the planar amide into a more flexible secondary amine, N-(3-iodobenzyl)cycloheptanamine. While specific studies on the reduction of this compound are not extensively documented, the reduction of N-substituted benzamides is a well-established transformation in organic synthesis.

Commonly employed reagents for this transformation include powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The general mechanism involves the coordination of the Lewis acidic reducing agent to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for hydride delivery.

A milder, two-step procedure for the cleavage of the acyl-N bond involves the conversion of the amide to an N-tert-butyl acylcarbamate followed by reduction. scispace.com This method can be advantageous when harsh reducing agents are incompatible with other functional groups in the molecule. For instance, selected acylcarbamates derived from N-benzyl benzamides have been successfully deacylated using activated aluminum or sodium borohydride. scispace.com

In a different approach, the reaction of certain N-substituted benzamides with Woollins' reagent has been shown to result in a chemoselective selenation of the carbonyl oxygen, followed by reduction, to yield the corresponding selenoamide. mdpi.comnih.govnih.gov Applying this to this compound would theoretically produce N-cycloheptyl-3-iodobenzoselenoamide. This transformation is typically performed by refluxing the amide with an equivalent of Woollins' reagent in a solvent like dry toluene. nih.gov

Table 1: Potential Reduction Reactions of the Amide Bond

Starting MaterialReagent(s)ProductReaction Type
This compound1. LiAlH₄ or BH₃·THF 2. H₂O workupN-(3-iodobenzyl)cycloheptanamineAmide Reduction
This compound1. Boc₂O, DMAP 2. NaBH₄ or Activated AlN-Boc-cycloheptylamine + 3-Iodobenzyl alcoholReductive Cleavage
This compoundWoollins' ReagentN-cycloheptyl-3-iodobenzoselenoamideSelenation/Reduction

The hydrolysis of the amide bond in this compound results in its cleavage to form 3-iodobenzoic acid and cycloheptylamine (B1194755). This reaction can proceed under either acidic or basic conditions, and its study provides insight into the stability of the compound. numberanalytics.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgchemguide.co.uk This attack forms a tetrahedral oxonium intermediate. A subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group. The carbonyl double bond is then reformed, leading to the expulsion of cycloheptylamine. The resulting protonated carboxylic acid is then deprotonated. libretexts.org The amine leaving group is protonated under the acidic conditions to form a cycloheptylammonium salt. libretexts.orgchemguide.co.uk

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. libretexts.orgallen.in This forms a tetrahedral alkoxide intermediate. The reformation of the carbonyl bond then occurs with the elimination of the cycloheptylamide anion (a poor leaving group). This is typically the rate-determining step. The strongly basic amide anion then deprotonates the newly formed 3-iodobenzoic acid, driving the reaction to completion and forming a carboxylate salt and cycloheptylamine. libretexts.org DNA has also been shown to catalyze the hydrolysis of aromatic amides, where the rate-determining step is proposed to be a general acid-catalyzed elimination. nih.gov

The rates of both acid and base-catalyzed hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring and the steric bulk of the N-substituent. The iodo-substituent at the meta-position on the benzoyl ring has a mild electron-withdrawing inductive effect, which could slightly influence the electrophilicity of the carbonyl carbon. The bulky cycloheptyl group may sterically hinder the approach of the nucleophile to the carbonyl center.

Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Investigations (non-clinical)

The synthesis of analogues of this compound is crucial for conducting non-clinical structure-activity relationship (SAR) studies. These studies help to identify the structural components of the molecule that are essential for its biological activity. walshmedicalmedia.com SAR investigations typically involve systematic modifications of the three main components of the molecule: the cycloheptyl ring, the amide linker, and the 3-iodobenzoyl moiety.

A common synthetic route to this compound and its analogues is the acylation of the corresponding amine (cycloheptylamine or its analogue) with an activated carboxylic acid derivative, such as an acid chloride (e.g., 3-iodobenzoyl chloride). nih.gov This reaction is typically carried out in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov Alternatively, direct amidation methods using coupling reagents like B(OCH₂CF₃)₃ can be employed to form the amide bond between the carboxylic acid and the amine. ucl.ac.ukacs.org

Table 2: Representative Analogues for SAR Studies

Analogue NameModification from Parent CompoundRationale for SAR Study
N-Cyclohexyl -3-iodobenzamideCycloheptyl group replaced with a smaller cyclohexyl group.Investigate the effect of N-alkyl group size and conformation on activity.
N-Cyclooctyl -3-iodobenzamideCycloheptyl group replaced with a larger cyclooctyl group.Determine optimal ring size for the cycloalkyl substituent.
N-Cycloheptyl-4 -iodobenzamideIodine atom moved from the meta (3) to the para (4) position.Assess the impact of the halogen's position on the aromatic ring.
N-Cycloheptyl-2 -iodobenzamideIodine atom moved from the meta (3) to the ortho (2) position.Evaluate steric and electronic effects of ortho-substitution.
N-Cycloheptyl-3-bromo benzamideIodine replaced with bromine.Study the influence of different halogens (size, electronegativity) on activity.
N-Cycloheptyl-3-chloro benzamideIodine replaced with chlorine.Further probe the effect of halogen properties.
N-Cycloheptyl-3-methoxy (B1213986) benzamideIodo group replaced with a methoxy group.Compare the effects of an electron-donating group versus an electron-withdrawing halogen. nih.gov

SAR studies on related benzamide series have shown that such modifications can significantly impact biological activity. For example, in a series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides, variations in the substitution pattern led to compounds with differing anticonvulsant activity. walshmedicalmedia.com Similarly, in a series of benzamide derivatives investigated as acetylcholinesterase inhibitors, the position of a side chain on the benzamide ring markedly influenced inhibitory activity and selectivity. tandfonline.comnih.gov The synthesis of analogues like N-(2-bicyclo[2.2.1]heptanyl)-2-iodobenzamide, which replaces the monocyclic cycloheptyl with a bridged bicyclic system, can also provide valuable information on the conformational requirements for activity. evitachem.com These non-clinical investigations are fundamental to understanding the pharmacophore and guiding the design of more potent or selective compounds. mdpi.com

Mechanistic Biochemical and Pharmacological Research Applications in Vitro/preclinical, Non Clinical Focus

In Vitro Enzyme Inhibition Studies

Kinetic Analysis of Enzyme-Compound Interactions (e.g., Ki, IC50 values)

The inhibitory potential of N-cycloheptyl-3-iodobenzamide and related structures has been quantified through kinetic analyses, yielding crucial parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are essential for comparing the potency of different compounds and understanding their interaction with specific enzymes.

For instance, in studies involving nicotinamide (B372718) N-methyltransferase (NNMT), a variety of N-substituted benzamides have been evaluated. While direct data for this compound's IC50 was not detailed in the provided context, a related compound, 5-chloro-2-iodo-N-(indazol-3-yl)-benzamide, demonstrated an IC50 of 6.6 µM against cyclin-dependent kinase 1 (CDK1). sfd.si This highlights the potential of the iodobenzamide scaffold in enzyme inhibition. Further research has explored a range of N-alkylated nicotinamides, assessing their inhibitory activity on NNMT, initially at a fixed concentration before determining IC50 values for active compounds. kcl.ac.uk

Derivatives of benzisoselenazol-3(2H)-ones, which can be synthesized from N-substituted ortho-iodobenzamides, have been screened for their ability to inhibit Mycobacterium tuberculosis (Mtb) Ag85C. nih.gov For these compounds, apparent IC50 (appIC50) values were determined, ranging from 0.54 to over 100 μM. nih.gov

The following table summarizes IC50 values for related benzamide (B126) derivatives against various enzymes:

Compound/Derivative ClassEnzyme TargetIC50 Value (µM)
5-chloro-2-iodo-N-(indazol-3-yl)-benzamideCyclin-dependent kinase 1 (CDK1)6.6 sfd.si
Benzisoselenazol-3(2H)-one derivativesMycobacterium tuberculosis Ag85C0.54 to >100 nih.gov

Identification of Specific Enzyme Targets (non-human, non-clinical relevance)

Research has identified several non-human enzyme targets for compounds structurally related to this compound. One notable example is the inhibition of Mycobacterium tuberculosis Ag85C by a library of 1,2-benzisoselenazol-3(2H)-ones, which are synthesized from N-substituted ortho-iodobenzamides. nih.gov This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.

Another area of investigation is the inhibition of nicotinamide N-methyltransferase (NNMT). kcl.ac.uk This enzyme plays a role in metabolism, and its inhibitors are studied to understand its function and potential as a therapeutic target. The research in this area has explored how different substitutions on the benzamide structure affect binding and inhibition. kcl.ac.uk

Receptor Binding Assays (non-human, in vitro systems)

Affinity and Selectivity Profiling in Cell-Free Systems

The affinity and selectivity of this compound analogs have been extensively profiled in cell-free systems, particularly for opioid and sigma receptors. These assays typically involve radioligand competition binding studies using membrane preparations from cells expressing the receptor of interest.

In the context of opioid receptors, analogs of this compound have been synthesized and evaluated for their binding affinity at mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR). For example, the m-iodo group has been swapped with other moieties to create analogs like MP1207 and MP1208. elifesciences.org These compounds demonstrated high affinity for both mouse MOR (mMOR) and mouse KOR (mKOR) with Ki values in the sub-nanomolar range, while showing significantly lower affinity for mouse DOR (mDOR). elifesciences.orgnih.gov

Specifically, MP1207 and MP1208 exhibited the following binding affinities:

MP1207: Ki = 0.23 nM (mMOR), 0.39 nM (mKOR), 15.62 nM (mDOR) elifesciences.org

MP1208: Ki = 0.34 nM (mMOR), 0.28 nM (mKOR), 19.28 nM (mDOR) elifesciences.org

This profile indicates a high degree of selectivity for MOR and KOR over DOR. Further screening of MP1207 against a panel of other G protein-coupled receptors (GPCRs) confirmed its high selectivity, with Ki values greater than 10 µM for most other targets. elifesciences.orgnih.gov

Sigma receptors (σ1 and σ2) are another important target class. mdpi.com Benzamide derivatives have been developed as high-affinity ligands for these receptors. For instance, radiolabeled benzamides have been used to characterize sigma receptor expression in tumor cell lines. researchgate.net Competition binding studies are employed to determine the Ki of unlabeled ligands by measuring their ability to displace a specific radioligand. researchgate.net

The table below presents binding affinity data for this compound analogs at various receptors:

CompoundReceptor TargetKi (nM)
MP1207mMOR0.23 elifesciences.org
mKOR0.39 elifesciences.org
mDOR15.62 elifesciences.org
MP1208mMOR0.34 elifesciences.org
mKOR0.28 elifesciences.org
mDOR19.28 elifesciences.org

Ligand-Receptor Interaction Mechanisms

The interaction between this compound-related ligands and their receptors has been investigated through molecular modeling and structure-activity relationship (SAR) studies. These studies aim to understand the specific binding modes and the structural features that govern affinity and functional activity.

For opioid receptors, it has been proposed that the conformation of the ligand and its interactions with specific subpockets within the receptor's orthosteric site are critical for determining its signaling properties. elifesciences.orgnih.gov For example, the design of analogs like MP1207 and MP1208 was guided by the hypothesis that introducing polar or charged groups at the meta-position of the phenyl ring could shift the ligand's interaction from a hydrophobic pocket (TM2-TM3) to a region lined by acidic residues (TM5-ECL2) in the KOR. elifesciences.org This strategic modification was predicted to favor a specific ligand conformation and interaction profile, ultimately influencing the downstream signaling cascade. elifesciences.orgnih.gov

In the case of sigma receptors, pharmacophore models have been developed based on the structures of various ligands. These models typically include a basic nitrogen atom and hydrophobic regions as key features for binding. acs.org The diverse chemical structures of sigma receptor ligands suggest a remarkable plasticity of the binding site. acs.org

Cell-Based Assays for Signaling Pathway Modulation (non-human cell lines)

Cell-based assays using non-human cell lines are instrumental in understanding how the binding of this compound analogs to their receptors translates into a cellular response. These assays can measure various downstream effects, such as changes in second messenger levels or the recruitment of signaling proteins.

In the context of opioid receptor research, cell lines transfected with specific opioid receptor subtypes (e.g., CHO cells expressing mMOR, mKOR, or mDOR) are commonly used. elifesciences.org Functional assays, such as cAMP inhibition assays and β-arrestin recruitment assays (like the Tango assay), are employed to characterize the functional activity of the ligands. elifesciences.orgnih.gov

For example, MP1207 and MP1208 were found to be partial agonists for G protein signaling at both mKOR and mMOR in [³⁵S]GTPγS binding assays. elifesciences.org However, they showed dramatically reduced potency and/or recruitment of β-arrestin2 at both receptors. elifesciences.orgnih.gov This "G protein bias" is a key finding from these cell-based studies, suggesting that these ligands preferentially activate G protein-mediated signaling pathways over β-arrestin pathways. elifesciences.orgnih.gov

Sigma receptor ligands have also been evaluated in cell-based assays to study their effects on cell signaling. For instance, sigma-2 receptor agonists have been shown to induce apoptosis in various cell types, a process that involves changes in intracellular calcium concentrations. researchgate.net Furthermore, sigma-2 receptor ligands can be internalized by cancer cells through receptor-mediated endocytosis, a process that has been visualized using fluorescently labeled ligands in pancreatic cancer cell lines. nih.gov

Investigation of Cellular Response Mechanisms (e.g., gene expression, protein phosphorylation)

Currently, there are no published studies that have investigated the effects of this compound on cellular response mechanisms. Consequently, there is no data available regarding its impact on gene expression or protein phosphorylation in any cell-based model.

Data Table: Effects of this compound on Cellular Response Mechanisms

Cellular Response Cell Model Outcome Reference
Gene Expression Not Studied No data available N/A

Target Engagement Studies (in non-human cellular models)

Specific target engagement studies for this compound in non-human cellular models have not been reported in the scientific literature. Therefore, its molecular targets and the extent to which it interacts with them remain uncharacterized.

Data Table: Target Engagement of this compound in Non-Human Cellular Models

Target Cellular Model Method Finding

Investigation of Pharmacological Mechanisms of Action (mechanistic focus, non-clinical)

The pharmacological mechanism of action for this compound has not been elucidated. Research into its specific interactions with biological systems at a molecular level is required to understand its potential pharmacological effects.

Data Table: Pharmacological Mechanism of Action of this compound

Proposed Mechanism Supporting Evidence Investigated System

Proteomic Approaches for Target Identification (non-clinical)

There is no evidence of the use of proteomic approaches, such as affinity chromatography or activity-based protein profiling, to identify the molecular targets of this compound. This area of research is essential for discovering its protein binding partners and understanding its cellular function.

Data Table: Proteomic Studies for this compound Target Identification

Proteomic Method Cellular/Tissue Model Potential Targets Identified

Advanced Analytical Methodologies for N Cycloheptyl 3 Iodobenzamide Quantification and Detection Non Clinical Context

Chromatographic Method Development (HPLC, GC, SFC)

Chromatography is the cornerstone for the separation and quantification of N-cycloheptyl-3-iodobenzamide from reaction mixtures and complex matrices. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this compound due to its polarity and relatively low volatility.

A typical HPLC method would utilize a reversed-phase column, such as a C8 or C18, which separates compounds based on hydrophobicity. snmjournals.orgptfarm.pl Given the aromatic nature of the benzamide (B126) core, a phenyl-type column could also offer alternative selectivity through π-π interactions. scirp.org The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or formate), often run in a gradient elution mode to ensure adequate separation from impurities. snmjournals.orgptfarm.plscirp.org Detection is commonly achieved using a UV detector, leveraging the chromophore of the iodinated benzene (B151609) ring. tandfonline.com

Gas Chromatography (GC) could also be employed, though it may be less direct than HPLC. The polarity of the amide group might necessitate derivatization to increase volatility and improve peak shape. europa.eu GC analysis, typically coupled with a mass spectrometer (GC-MS), provides excellent separation and structural identification capabilities. researchgate.net The analysis would involve vaporizing the sample and separating its components in a capillary column. researchgate.net

Supercritical Fluid Chromatography (SFC) presents a modern, "greener" alternative, using supercritical CO2 as the primary mobile phase. SFC can offer faster analysis times and reduced organic solvent consumption compared to HPLC for the separation of amide-containing compounds.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the cycloheptyl and iodobenzyl moieties. snmjournals.orgptfarm.pl
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure consistent ionization state and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 15 minutesEnsures elution of both polar impurities and the more retained analyte.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns. tandfonline.com
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance for sensitive detection. ptfarm.pl
Injection Vol. 10 µLStandard volume for analytical HPLC.

For research applications, analytical methods must be validated to ensure they are fit for purpose. eurachem.org Validation confirms that the method is reliable for its intended use, such as determining the purity of a synthesized batch of this compound or monitoring the progress of its synthesis.

Reaction Monitoring: The synthesis of amides can be tracked using various techniques. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of reaction completion by comparing the spot of the reaction mixture against the starting materials. mercer.edursc.org For more detailed, real-time information, in-situ infrared spectroscopy (ReactIR) can monitor the disappearance of reactants and the appearance of the amide product without sampling. mt.com For offline analysis, small aliquots can be taken from the reaction vessel at various time points and analyzed by HPLC or GC-MS to quantify the consumption of starting materials and the formation of the desired product and any byproducts. waters.comwaters.com

Purity Analysis: HPLC is the predominant technique for assessing the purity of synthesized benzamide derivatives. tandfonline.comnih.gov A validated HPLC method, as described above, can separate the main compound from process-related impurities (e.g., unreacted starting materials, reagents) and degradation products. The peak area percentage of the main compound relative to the total area of all peaks provides a measure of its purity. lgcstandards.com Method validation for purity would involve assessing parameters like specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. europa.eu

The structure of this compound is not inherently chiral. However, if a chiral center were introduced, for instance through substitution on the cycloheptyl ring or if atropisomerism were possible due to restricted rotation, separation of the resulting enantiomers would be necessary. This is often accomplished using chiral chromatography.

Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP). Columns based on polysaccharides like amylose (B160209) and cellulose (B213188) derivatives are widely used for separating enantiomers of a broad range of compounds, including amides. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The development of such a method would involve screening different chiral columns and mobile phases to achieve baseline resolution of the enantiomeric peaks. chemrxiv.orgbeilstein-journals.org

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable. europa.eu

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful tool for trace analysis in complex samples. sigmaaldrich.com After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS instrument (like a triple quadrupole), a specific parent ion corresponding to the analyte is selected, fragmented, and a specific fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is also highly effective, particularly for volatile or semi-volatile compounds. researchgate.net The mass spectrometer fragments the eluting compounds in a reproducible manner, creating a characteristic mass spectrum that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. contaminantdb.cahmdb.ca

Quantifying this compound in complex biological matrices, such as cell lysates or enzyme incubation mixtures, is crucial for in vitro pharmacological studies. mdpi.com These matrices contain high levels of proteins, salts, and other endogenous molecules that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net

LC-MS/MS is the preferred technique for this application due to its ability to selectively detect the target analyte amidst the complexity. lcms.cz A robust method requires efficient sample preparation to remove the majority of matrix components. Common strategies include protein precipitation with organic solvents (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). europa.euresearchgate.net An internal standard—a structurally similar molecule added to the sample at a known concentration—is essential to correct for variability in sample preparation and instrument response. The method must be thoroughly validated for accuracy, precision, linearity, and stability in the specific matrix. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Quantification in Cell Lysate

ParameterConditionPurpose
Sample Prep Protein precipitation with cold acetonitrile, followed by centrifugation.To remove proteins which can foul the column and ion source. researchgate.net
LC Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µmUltra-high performance column for fast and efficient separation. frontiersin.org
Ionization Mode ESI PositiveAmides typically form protonated molecules [M+H]⁺ readily.
MS/MS Transition e.g., m/z 358.1 → m/z 121.0 (Hypothetical)Specific parent-to-fragment ion transition for high selectivity (MRM).
Internal Standard Structurally similar benzamide derivativeTo normalize for variations in sample processing and MS response. researchgate.net
Calibration Matrix-matched standardsTo compensate for matrix effects during quantification.

To understand the potential metabolic fate of this compound, in vitro studies using systems like liver microsomes or hepatocytes are performed. researchgate.net These systems contain drug-metabolizing enzymes that can modify the parent compound.

LC-MS/MS is the primary tool for identifying these metabolites. researchgate.net Following incubation, the sample is analyzed, and the data is searched for potential biotransformations. Common metabolic pathways for a compound like this compound could include hydroxylation on the cycloheptyl ring or the aromatic ring, or hydrolysis of the amide bond. researchgate.net High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is particularly valuable here, as it provides highly accurate mass measurements, enabling the determination of the elemental composition of potential metabolites and increasing confidence in their identification.

Microfluidic and Miniaturized Analytical Platforms

The evolution of analytical chemistry has been marked by a consistent drive towards miniaturization, leading to the development of microfluidic and lab-on-a-chip (LOC) systems. unizg.hrwikipedia.org These platforms offer significant advantages for chemical analysis, including drastically reduced consumption of samples and reagents, faster analysis times due to shorter diffusion distances, increased automation, and the potential for developing portable, on-site monitoring devices. rsc.orgfrontiersin.org While specific applications for the quantification of this compound using these technologies are not yet documented in peer-reviewed literature, the established capabilities of microfluidic systems for analyzing other small molecules, including environmental contaminants and pharmaceuticals, provide a strong basis for outlining potential methodologies. acs.orgrsc.org

The analysis of this compound could conceivably be adapted to several microfluidic formats, primarily leveraging miniaturized chromatography or integrated sensor technologies. The physicochemical properties of the molecule—a substituted benzamide with a bulky, non-polar cycloheptyl group and an electroactive iodine atom—inform the most promising strategies for its detection and quantification on a micro-scale.

A key approach would involve the integration of liquid chromatography (LC) on a chip. mdpi.com On-chip LC systems, which feature microfabricated channels packed with stationary phase materials or structured as pillar arrays, offer higher separation efficiency and sensitivity compared to conventional HPLC systems. mdpi.comnih.gov For a compound like this compound, a reversed-phase separation on a C18-functionalized micro-chip would be appropriate. The coupling of such a chip to a mass spectrometer (MS) would create a powerful micro-LC-MS/MS platform. The benefits of such miniaturization are multifold, including substantial gains in sensitivity—often reaching sub-nanomolar detection limits—and a significant reduction in the required sample volume and solvent consumption, making it a more cost-effective and environmentally friendly option. nih.govfrontiersin.org

ParameterConventional HPLC-MS/MSHypothesized Micro-LC-MS/MS
Sample Injection Volume 5 - 20 µL10 - 100 nL
Flow Rate 0.2 - 1.0 mL/min100 - 500 nL/min
Analysis Time 5 - 15 min1 - 5 min
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.1 µg/L
Solvent Consumption per Run 1 - 15 mL0.1 - 2.5 µL
System Footprint Large benchtop instrumentCompact, potentially portable

Alternatively, electrochemical detection on a microfluidic device presents a viable and highly sensitive method. mdpi.com The presence of the iodo-substituent on the benzamide ring provides an electrochemically active site that can be exploited for quantification. A microfluidic chip could be fabricated with integrated working, reference, and counter electrodes. As the sample containing this compound flows through the microchannel, a potential can be applied to the working electrode, inducing a reduction of the carbon-iodine bond. The resulting current would be directly proportional to the concentration of the analyte. This approach eliminates the need for extensive sample preparation and complex instrumentation associated with mass spectrometry, paving the way for low-cost, portable sensors for rapid screening purposes. spectroscopyonline.com

ParameterPerformance Characteristic
Detection Principle Amperometric or Voltammetric
Linear Range 0.1 µM - 100 µM
Limit of Detection (LOD) 10 - 50 nM
Response Time < 1 minute
Selectivity Moderate to High (dependent on electrode material and applied potential)
Key Advantages Portability, low cost, rapid analysis

Further research could also explore on-chip derivatization, a technique where a chemical reaction is performed within the microfluidic device to enhance the detectability of an analyte. nih.gov While this compound itself may not require derivatization for LC-MS analysis, this technique would be invaluable for analyzing potential non-iodinated precursors or metabolites in a sample matrix. For instance, a precursor amine could be reacted on-chip with a reagent like benzoyl chloride to improve its chromatographic retention and ionization efficiency. nih.gov The automation of such reactions on a chip reduces manual sample handling, minimizes reagent use, and improves experimental throughput and reproducibility. nih.gov

Challenges in the development of such microfluidic systems include potential non-specific adsorption of the relatively hydrophobic this compound molecule to the channel walls, particularly if common materials like polydimethylsiloxane (B3030410) (PDMS) are used. nih.gov This can lead to sample loss and peak tailing. Careful selection of channel materials or surface modification protocols would be necessary to mitigate these effects and ensure analytical accuracy. nih.gov Despite these challenges, the versatility and performance benefits of microfluidic platforms suggest they are a promising frontier for the advanced analysis of this compound in non-clinical settings.

Patent Landscape and Intellectual Property Implications in Academic Research

Analysis of Academic Patents Related to Synthesis and Novel Uses (non-clinical)

A direct patent search for "N-cycloheptyl-3-iodobenzamide" does not yield specific, narrow patents exclusively claiming this molecule. Instead, the patent landscape is characterized by broad claims within larger chemical scaffolds, often pursued by both academic and commercial entities for various therapeutic and non-clinical applications. Academic research often contributes to this landscape by discovering novel synthetic routes or new, non-clinical applications for classes of compounds.

The synthesis of related N-substituted iodobenzamides is well-documented in scientific literature, which can inform the patentability of novel synthetic methods. For instance, the preparation of N-cyclohexyl-2-iodobenzamide has been described as an intermediate for creating more complex molecules, such as benzisoselenazol-3(2H)-ones. nih.govmdpi.com Similarly, methods for synthesizing various N-alkyl-iodobenzamides from 2-iodobenzoyl chloride are known. mdpi.comnsf.gov These established methods suggest that a patent on the synthesis of this compound would likely need to demonstrate a significant improvement or novel approach over the existing art to be granted.

Patents in this area often feature broad Markush structures, which can encompass a vast number of compounds, including this compound, even if it is not explicitly mentioned. For academic researchers, it is crucial to analyze the scope of such patents. For example, patents for thiadiazolidinone (B1220539) derivatives or substituted benzamides for various therapeutic targets may include structures that are structurally related to this compound. google.comgoogle.com

Non-clinical applications represent a significant area for academic patenting. Research into the use of iodobenzamide derivatives as catalysts, for instance in alcohol oxidation, presents a potential avenue for intellectual property. google.com Another prominent non-clinical application is in the field of radiolabeling. The iodine atom in this compound makes it a candidate for the synthesis of radioiodinated compounds for imaging and diagnostic purposes. nih.gov Academic patents in this space might claim the novel use of this specific compound or its derivatives as a precursor for such agents.

A representative, though not exhaustive, summary of patents related to the broader class of iodobenzamide derivatives is presented below.

Patent / Publication NumberTitle / General SubjectRelevance to this compound
US8084448B2Organic compoundsDiscloses thiadiazolidinone derivatives and their synthesis, which may involve iodobenzamide intermediates. google.com
JP6434261B2Iodobenzamide type alcohol oxidation catalystDescribes the use of iodobenzamide derivatives as catalysts for alcohol oxidation, a potential non-clinical application. google.com
WO2014140075A1Inhibitors of cathepsin CClaims bicyclic compounds that may be synthesized from precursors like 2-amino-3-iodo-benzoic acid, related to the core structure. google.com
US9370506B2Methods of Treating Chronic and Acute Free-Radical Associated DiseasesMentions N-(1,3-benzodioxol-5-ylmethyl)-2-iodobenzamide, indicating the patenting of specific N-substituted iodobenzamides. googleapis.com

Strategies for Intellectual Property Protection of Derivatives and Research Applications

For academic researchers working with this compound and its derivatives, a multi-faceted IP protection strategy is advisable. This can include:

Composition of Matter Claims: If novel derivatives of this compound are synthesized, they may be patentable as new chemical entities. The novelty and non-obviousness of these derivatives would need to be clearly demonstrated, for example, by showing unexpected properties or a significant improvement over existing compounds.

Method of Synthesis Claims: A new, efficient, or stereoselective synthesis for this compound or its derivatives could be patentable. This is particularly relevant if the method overcomes challenges present in existing synthetic routes for analogous compounds.

Method of Use Claims (Non-Clinical): Discovering a new, non-clinical application for this compound is a strong basis for a patent. Examples could include:

Its use as a specific catalyst in a chemical reaction.

Its application as a precursor for a novel radioimaging agent. nih.gov

Its utility as a molecular probe in biological assays.

Formulation and Crystalline Form Claims: If a specific crystalline form (polymorph) of this compound is isolated and characterized, it may be patentable if it exhibits advantageous properties (e.g., improved stability, different solubility) over other forms.

The choice of strategy will depend on the nature of the discovery. For instance, if a new derivative shows exceptional activity as a ligand for a specific protein in a non-clinical research assay, a composition of matter claim on the derivative and a method of use claim for its application in that assay would be appropriate.

Freedom-to-Operate Analysis in Academic Research Initiatives

A freedom-to-operate (FTO) analysis is a crucial step for any academic research initiative that may lead to a practical application or commercialization. The goal of an FTO analysis is to determine whether a proposed activity (e.g., research, development, or commercialization) would infringe on the valid intellectual property rights of others.

For a compound like this compound, an FTO analysis presents challenges due to the prevalence of broad patent claims in the chemical and pharmaceutical fields. A comprehensive FTO analysis would involve:

A Thorough Patent Search: This goes beyond simple keyword searches and includes searching for Markush structures that might encompass this compound. This often requires specialized databases and expertise.

Analysis of Patent Claims: The claims of any identified patents must be carefully analyzed to determine their scope. It is the language of the claims, not the general description in the patent, that defines the scope of the patent owner's rights.

Legal Opinion: Ultimately, a formal FTO opinion should be sought from a qualified patent attorney. They can provide an assessment of the infringement risk and advise on potential strategies to mitigate that risk, such as designing around existing patents or seeking a license.

In an academic setting, the "research exemption" may allow for certain research activities without infringing a patent. However, the scope of this exemption is narrow and varies by jurisdiction. It typically does not cover activities that are commercial in nature or that are part of a collaboration with a commercial partner. Therefore, relying on the research exemption without a proper FTO analysis can be risky, especially if the research has translational potential.

For academic initiatives, a proactive approach to FTO is recommended. This includes documenting the research process, staying informed about the patent landscape in the relevant field, and consulting with the university's technology transfer office early in the research process.

Future Research Directions and Open Questions for N Cycloheptyl 3 Iodobenzamide

Exploration of Novel Synthetic Pathways and Reagents

The future synthesis of N-cycloheptyl-3-iodobenzamide and its analogs could benefit from contemporary advancements in organic chemistry that promise greater efficiency, sustainability, and molecular diversity.

Modern Coupling Methodologies: Research could focus on leveraging palladium- or copper-catalyzed cross-coupling reactions for the amidation step. These methods may offer milder reaction conditions and broader functional group tolerance compared to traditional methods that rely on activating the carboxylic acid.

Late-Stage Functionalization: An exciting avenue would be the development of late-stage C-H activation or iodination strategies on a pre-formed N-cycloheptylbenzamide scaffold. This would enable the rapid synthesis of a library of halogenated derivatives, facilitating structure-activity relationship (SAR) studies.

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies could facilitate the high-throughput synthesis of a diverse library of related benzamides. researchgate.net This approach would be particularly advantageous for screening purposes, allowing for the systematic variation of the cycloalkyl group and the substitution pattern on the benzoyl ring.

Flow Chemistry: Investigating the synthesis of this compound using continuous flow reactors could lead to improved reaction control, enhanced safety, and easier scalability.

Potential Synthetic Improvement Key Advantage Relevant Modern Technique
Increased Yield and PurityMilder reaction conditions, fewer side productsPalladium-catalyzed Buchwald-Hartwig amination
Rapid Analog SynthesisAccess to diverse derivatives from a common intermediateC-H activation for late-stage iodination
High-Throughput ScreeningEfficient generation of a compound librarySolid-phase organic synthesis
Scalability and SafetyPrecise control over reaction parametersContinuous flow chemistry

Deeper Mechanistic Understanding of Biological Interactions (in vitro, non-clinical)

A fundamental open question is the molecular target and mechanism of action of this compound. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors. mdpi.comresearchgate.net

Target Identification: Unbiased screening against panels of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and histone deacetylases (HDACs), could reveal potential biological activities. nih.gov Given that some benzamide derivatives are potent PARP-1 inhibitors, this enzyme family would be a logical starting point for investigation. nih.gov

Enzyme Inhibition Kinetics: Should enzymatic inhibition be identified, detailed kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to confirm direct binding to a purified target protein and to quantify the binding affinity and thermodynamics of the interaction.

Photoaffinity Labeling: To definitively identify the cellular binding partners in a complex biological system, a photoreactive analog of this compound could be synthesized. nih.govresearchgate.net This chemical biology tool would allow for covalent cross-linking to the target protein upon photoactivation, enabling its subsequent isolation and identification by proteomic methods. nih.gov

Development of Advanced Computational Models

In silico methods are indispensable for accelerating the discovery process and providing insights that are difficult to obtain through experimental means alone.

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking studies can predict the binding pose of this compound within the active site. nih.gov This can illuminate key interactions and guide the design of new analogs with improved potency. Virtual screening of compound libraries against the target could also identify other chemotypes with similar predicted binding modes. springernature.comoup.com

Quantitative Structure-Activity Relationship (QSAR): Upon generation of a library of analogs and their corresponding biological activity data, QSAR models can be developed to correlate physicochemical properties with activity. These models can then be used to predict the activity of yet-unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the compound-target complex, assessing the stability of the predicted binding pose and revealing the influence of solvent and protein flexibility on the interaction. nih.gov

Machine Learning and AI: Advanced machine learning algorithms can be trained on existing data for benzamide derivatives to predict potential biological targets and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for this compound. worldpharmaceuticals.netacs.org

Computational Approach Objective Potential Outcome
Molecular DockingPredict binding mode to a protein targetIdentification of key binding interactions. nih.govspringernature.com
QSARCorrelate chemical structure with biological activityPredictive model for designing more potent analogs
Molecular DynamicsSimulate the dynamic behavior of the compound-protein complexAssessment of binding stability and conformational changes. nih.gov
Machine LearningPredict biological targets and physicochemical propertiesPrioritization of experimental studies. worldpharmaceuticals.netacs.org

Integration into Broader Chemical Biology Research Frameworks

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable tool for chemical biology research.

Chemical Probe Development: If the compound is found to be a potent and selective modulator of a specific biological target, it could be utilized as a chemical probe to study the function of that target in cellular pathways. nih.gov This involves rigorous characterization of its selectivity profile and cellular activity.

Development of Imaging Agents: The iodine atom presents an opportunity for the development of imaging agents. By replacing the stable iodine with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, or ¹³¹I), the resulting radioligand could be used for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize the distribution of its target.

Scaffold for Fragment-Based Discovery: The this compound structure could be deconstructed into smaller fragments for use in fragment-based screening campaigns against various biological targets.

Opportunities for Collaborative Academic Research

The comprehensive exploration of a novel chemical entity like this compound would be greatly enhanced through interdisciplinary collaboration. nih.gov

Academia-Industry Partnerships: Collaborations between academic labs with expertise in synthesis and biology and pharmaceutical companies can provide access to high-throughput screening platforms, extensive compound libraries, and expertise in drug development, accelerating the research process. acs.org

Consortia for Target Validation: Joining or forming a consortium of researchers focused on a particular protein family or disease area could pool resources and expertise to investigate the potential of this compound and related compounds.

Open Science Initiatives: Sharing data and research findings through open science platforms can stimulate broader scientific interest and crowd-source new ideas and applications for the compound, fostering a more rapid and collective advancement of knowledge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.